
Phosphonic acid, (cyanofluoromethyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (cyanofluoromethyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group bonded to a cyanofluoromethyl group and two ethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, (cyanofluoromethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with cyanofluoromethyl halides under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with cyanofluoromethyl iodide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis techniques to enhance reaction rates and yields. The use of bromotrimethylsilane (BTMS) in combination with microwave irradiation has been shown to significantly accelerate the dealkylation process, resulting in high yields of the desired phosphonic acid ester .
Análisis De Reacciones Químicas
Types of Reactions: Phosphonic acid, (cyanofluoromethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyanofluoromethyl group to other functional groups.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives with varying degrees of oxidation.
Reduction: Reduced phosphonic acid esters with modified functional groups.
Substitution: Substituted phosphonic acid esters with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Phosphonic acid, (cyanofluoromethyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of phosphonic acid, (cyanofluoromethyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanofluoromethyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparación Con Compuestos Similares
Diethyl cyanomethylphosphonate: Similar in structure but lacks the fluorine atom.
Diethyl phosphite: A precursor in the synthesis of phosphonic acid esters.
Phosphonic acid, ethyl-, diethyl ester: Similar ester groups but different substituents on the phosphorus atom
Uniqueness: Phosphonic acid, (cyanofluoromethyl)-, diethyl ester is unique due to the presence of the cyanofluoromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
109626-99-5 |
|---|---|
Fórmula molecular |
C6H11FNO3P |
Peso molecular |
195.13 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-2-fluoroacetonitrile |
InChI |
InChI=1S/C6H11FNO3P/c1-3-10-12(9,11-4-2)6(7)5-8/h6H,3-4H2,1-2H3 |
Clave InChI |
BWVJFTHLIWDKCW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C#N)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


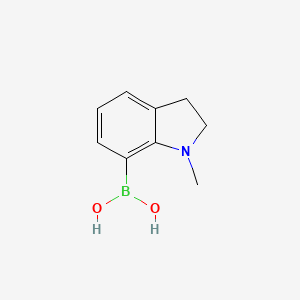
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B13451652.png)
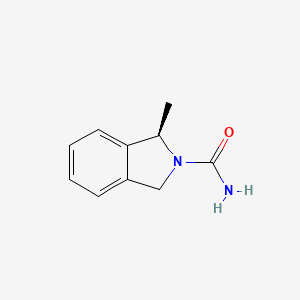

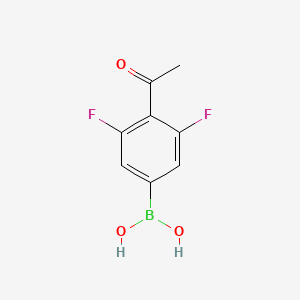
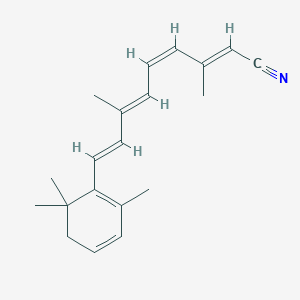
![4-[3-(Propan-2-yl)phenoxy]benzoicacid](/img/structure/B13451690.png)

![[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine](/img/structure/B13451694.png)

![4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13451702.png)
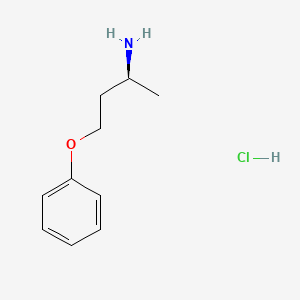
![{Bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone](/img/structure/B13451711.png)
![rac-3-amino-1-[(1R,2S)-2-fluorocyclopropyl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B13451712.png)
